molecular formula C20H20FN3O3 B2800622 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694460-92-9

4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2800622
CAS RN: 694460-92-9
M. Wt: 369.396
InChI Key: VUPXNQOSIFMXFM-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.396. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

  • Novel heterocyclic compounds derived from visnaginone and khellinone, showing cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities. These compounds, including variations of pyrimidine derivatives, exhibit significant COX-2 selectivity, analgesic protection, and anti-inflammatory activity, suggesting potential as novel anti-inflammatory and analgesic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antiplatelet and Anticardiac Activity

  • Ethyl-1-carbamoyl-4-(2 or 4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates synthesized through ultrasound-assisted Vilsmeier-Haack reaction show significant antiplatelet activity and moderate anticardiac activity. This underscores the compound's potential in developing treatments targeting cardiovascular diseases (N. R. Chatterjee, D. Sharma, G. Jadhav, B. G. Chandak, 2010).

Antifungal and Antibacterial Activity

  • The synthesis of novel chromone-pyrimidine coupled derivatives, displaying significant antifungal and antibacterial activities, highlights the potential of pyrimidine derivatives in addressing infectious diseases. The study identifies specific compounds with potent antibacterial and antifungal properties, further emphasizing the versatility of pyrimidine derivatives in antimicrobial research (Shailee V. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).

Antidiabetic Screening

  • Novel dihydropyrimidine derivatives have been synthesized and evaluated for antidiabetic activity, demonstrating the potential of these compounds in developing new antidiabetic medications. The study focuses on the α-amylase inhibition assay, indicating these compounds' role in managing diabetes (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021).

Cytotoxic Activity Against Cancer Cells

  • The cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines suggests the potential application of these compounds in cancer therapy. The study provides a foundation for further investigation into the anticancer properties of pyrimidine derivatives (Ashraf S. Hassan, T. Hafez, Souad A. Osman, Mamdouh M. Ali, 2015).

properties

IUPAC Name

4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-27-14-10-8-13(9-11-14)18-17(12(2)22-20(26)24-18)19(25)23-16-7-5-4-6-15(16)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPXNQOSIFMXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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